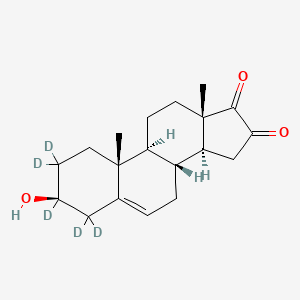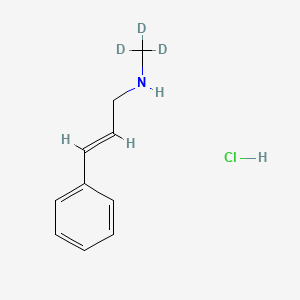
(-)-alpha-Santalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-alpha-Santalene is a naturally occurring sesquiterpene found in the essential oil of sandalwood. It is known for its distinctive woody aroma and is widely used in perfumery and aromatherapy. The compound has a molecular formula of C15H24 and is one of the primary constituents responsible for the characteristic fragrance of sandalwood oil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Santalene can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of sandalwood oil from the heartwood of sandalwood trees. The oil is then subjected to fractional distillation to isolate this compound. This method is preferred due to the high yield and purity of the compound obtained from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-alpha-Santalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form santalol, a key component in sandalwood oil.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Santalol and other oxygenated derivatives.
Reduction: Various alcohols and hydrogenated products.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(-)-alpha-Santalene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other sesquiterpenes and complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic effects in aromatherapy and potential use in pharmaceuticals.
Industry: Widely used in the fragrance industry for the production of perfumes and scented products.
Wirkmechanismus
The mechanism of action of (-)-alpha-Santalene involves its interaction with various molecular targets and pathways. In aromatherapy, it is believed to exert its effects through the olfactory system, influencing the limbic system and promoting relaxation. In biological systems, this compound may interact with cell membranes and enzymes, modulating inflammatory responses and exhibiting antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
alpha-Santalol: An oxygenated derivative of (-)-alpha-Santalene with similar aromatic properties.
beta-Santalene: Another sesquiterpene found in sandalwood oil with a slightly different structure.
Santalenes: A group of related sesquiterpenes with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure and the distinct woody aroma it imparts. Its high concentration in sandalwood oil and its role in the fragrance industry set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
27353-28-2 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(2R,6S,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1 |
InChI-Schlüssel |
KWFJIXPIFLVMPM-BSMMKNRVSA-N |
Isomerische SMILES |
CC(=CCC[C@]1(C2C[C@H]3C1([C@H]3C2)C)C)C |
Kanonische SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)
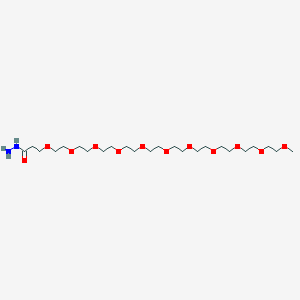

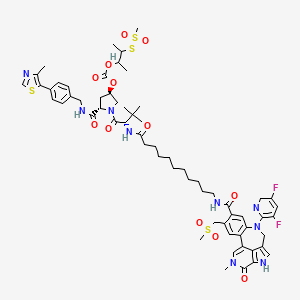



![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
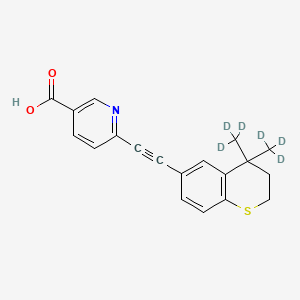

![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
